molecular formula C10H16O4 B8600850 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde

2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde

Cat. No.: B8600850
M. Wt: 200.23 g/mol
InChI Key: GMEXMBUHDACGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-hydroxy-1,4-dioxaspiro[45]decan-8-yl)acetaldehyde is a chemical compound characterized by its unique spiro structure, which includes a 1,4-dioxa-spiro[45]decane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde typically involves the formation of the spiro ring system followed by the introduction of the acetaldehyde group. One common method involves the reaction of a suitable diol with an aldehyde under acidic conditions to form the spiro ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the aldehyde group can produce a primary alcohol.

Scientific Research Applications

2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with target molecules, influencing their activity and function. The spiro structure may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane derivatives: These compounds have similar spiro structures but differ in the ring size and functional groups.

    1,3-Dioxane derivatives: These compounds share the 1,3-dioxane ring but lack the spiro configuration.

    1,3-Dithiane derivatives: These compounds contain sulfur atoms in the ring, offering different chemical properties.

Uniqueness

2-(8-hydroxy-1,4-dioxaspiro[45]decan-8-yl)acetaldehyde is unique due to its specific spiro structure and the presence of both hydroxyl and aldehyde functional groups

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde

InChI

InChI=1S/C10H16O4/c11-6-5-9(12)1-3-10(4-2-9)13-7-8-14-10/h6,12H,1-5,7-8H2

InChI Key

GMEXMBUHDACGAM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC=O)O)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

NalO4 (18.13 g) followed by OsO4 (4% in water, 0.96 mL) is added to a mixture of 8-allyl-1,4-dioxa-spiro[4.5]decan-8-ol (12.59 g), diethyl ether (65 ml), and water (85 mL) at room temperature. The mixture is vigorously stirred at room temperature overnight, before aqueous Na2S2O3 solution (50 mL) is added and stirring is continued for another 45 min. The combined organic phases are washed with water, dried (MgSO4), and concentrated. The crude product is used without further purification. Yield: 2.68 g (ca. 70% pure); Mass spectrum (ESI+): m/z=201 [M+H]+.
Quantity
12.59 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.96 mL
Type
catalyst
Reaction Step Three

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